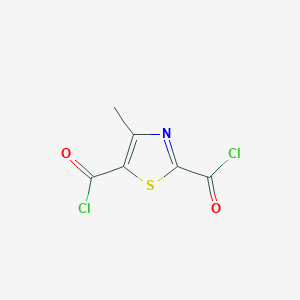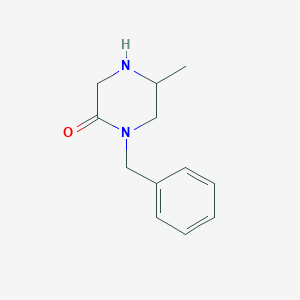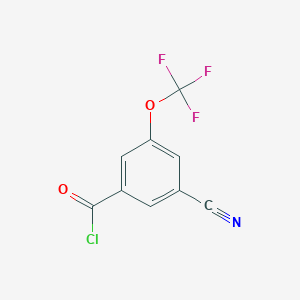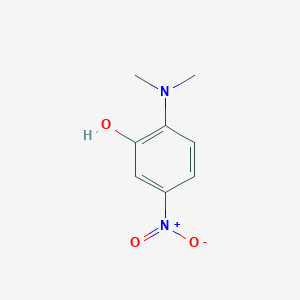![molecular formula C20H20Cl3NO5 B13886173 (2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B13886173.png)
(2,4,5-Trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-tyrosine 2,4,5-trichlorophenyl ester typically involves the esterification of Boc-L-tyrosine with 2,4,5-trichlorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-L-tyrosine 2,4,5-trichlorophenyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed to yield Boc-L-tyrosine and 2,4,5-trichlorophenol.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under basic conditions.
Hydrolysis: Often carried out in the presence of acids or bases under aqueous conditions.
Major Products Formed:
Substitution Reactions: Yield substituted tyrosine derivatives.
Hydrolysis: Produces Boc-L-tyrosine and 2,4,5-trichlorophenol.
Applications De Recherche Scientifique
Chemistry: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is widely used in peptide synthesis as a protecting group for the amino acid tyrosine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It is also employed in the synthesis of peptide-based drugs and biomaterials .
Industry: In the pharmaceutical industry, Boc-L-tyrosine 2,4,5-trichlorophenyl ester is used in the production of peptide therapeutics and diagnostic agents .
Mécanisme D'action
The mechanism of action of Boc-L-tyrosine 2,4,5-trichlorophenyl ester primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine, allowing for selective reactions at other functional groups. The ester linkage can be cleaved under specific conditions to release the protected amino acid .
Comparaison Avec Des Composés Similaires
Boc-L-tyrosine methyl ester: Another derivative of Boc-L-tyrosine used in peptide synthesis.
Boc-L-tyrosine tert-butyl ester: Similar in function but with different ester groups.
Uniqueness: Boc-L-tyrosine 2,4,5-trichlorophenyl ester is unique due to the presence of the 2,4,5-trichlorophenyl group, which provides distinct reactivity and stability compared to other esters. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
Formule moléculaire |
C20H20Cl3NO5 |
|---|---|
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
(2,4,5-trichlorophenyl) 3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C20H20Cl3NO5/c1-20(2,3)29-19(27)24-16(8-11-4-6-12(25)7-5-11)18(26)28-17-10-14(22)13(21)9-15(17)23/h4-7,9-10,16,25H,8H2,1-3H3,(H,24,27) |
Clé InChI |
RDWNBTYDIJVFKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC(=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(4-aminopiperidin-1-yl)-1,3-thiazol-4-yl]-7-methyl-2,3-dihydro-1H-inden-4-ol](/img/structure/B13886093.png)


![Imidazo[1,2-a]pyrimidine,2-bromo-7-(trifluoromethyl)-](/img/structure/B13886104.png)

![N-[(1R)-1-phenylethyl]oxetan-3-amine;hydrochloride](/img/structure/B13886117.png)
![2-methoxy-5-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline](/img/structure/B13886119.png)
![4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butan-1-amine](/img/structure/B13886123.png)

![5-[(3-Chloro-2-fluorophenyl)methyl]-2,3-difluorobenzoic acid](/img/structure/B13886136.png)
![1,1-Dimethylethyl 2-iodo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13886139.png)
![1-[4-(3-chloropyrazin-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13886144.png)


